molecular formula C10H8ClN5S B2942362 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine CAS No. 765926-18-9

2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine

Cat. No. B2942362
CAS RN: 765926-18-9
M. Wt: 265.72
InChI Key: IWMIDQGHCUJTCI-UHFFFAOYSA-N
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Description

The compound “2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the reaction of Schiff’s bases with ethyl chloroacetate . The Schiff’s bases are obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of Schiff’s bases and their subsequent reaction with ethyl chloroacetate . The reaction conditions typically involve the use of a solvent like ethanol and a catalyst such as piperidine .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing various derivatives of triazolothiadiazines and triazolothiadiazoles, focusing on their structural characterization through elemental analysis, IR, 1H NMR, and mass spectrometry. These compounds have been synthesized through different reactions, demonstrating a range of biological activities. For example, the synthesis and characterization of some triazolothiadiazines and triazolothiadiazoles containing a chloropyridinyl methyl moiety have been detailed, with some compounds evaluated for their antibacterial and insecticidal activities (Holla et al., 2006).

Biological Studies

Research into the biological applications of these compounds has shown promising results in various areas, including antimicrobial, anticancer, and antioxidant activities. For instance, the antimicrobial efficacy of synthesized 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives has been investigated, with several compounds showing significant inhibition against various strains when compared to standard drugs (Swamy et al., 2006).

Another study explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities against certain cancer cell lines, suggesting structure-activity relationships that could guide the development of new pharmacophores (Gomha et al., 2017).

Antioxidant and Anticancer Properties

Further research into triazolo-thiadiazoles has revealed their antioxidant properties and anticancer effects. For example, a study on the in vitro antioxidant property of triazolo-thiadiazoles showed potent antioxidant activity, and subsequent investigations into their anticancer activity in HepG2 cells suggested mechanisms of action that include growth inhibition and apoptosis induction (Sunil et al., 2010).

Molecular Recognition Properties

The molecular recognition properties of heterocyclic molecular tweezers with arms of triazolo[3,4-b][1,3,4]thiadiazol have been studied, revealing excellent selectivity for arylamines, driven by hydrogen bonding and π-π stacking interactions, demonstrating the potential for developing supramolecular structures based on these compounds (Mei, 2013).

Future Directions

The future directions for research on “2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . This could be achieved by substituting different pharmacophores in one structure to create compounds with expanded antimicrobial action .

properties

IUPAC Name

2-chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIDQGHCUJTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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